molecular formula C17H6F18N2 B3040697 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole CAS No. 231291-20-6

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole

Cat. No.: B3040697
CAS No.: 231291-20-6
M. Wt: 580.21 g/mol
InChI Key: ASRHUMNHNNXHCA-UHFFFAOYSA-N
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Description

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole is a fluorinated pyrazole derivative known for its unique chemical properties and potential applications in various fields. This compound features a pyrazole ring substituted with nonafluorobutyl groups at the 3 and 5 positions and a phenyl group at the 1 position. The presence of fluorine atoms imparts significant stability and reactivity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-1-phenylpyrazole with nonafluorobutyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the selective substitution of bromine atoms with nonafluorobutyl groups.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The nonafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups.

Scientific Research Applications

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the effects of fluorinated pyrazoles on biological systems. It may serve as a probe for investigating enzyme interactions and metabolic pathways.

    Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications.

    Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The fluorine atoms in the nonafluorobutyl groups can form strong interactions with various biomolecules, affecting their structure and function. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Additionally, its ability to form stable complexes with metal ions can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)-1-phenylpyrazole: This compound has trifluoromethyl groups instead of nonafluorobutyl groups. It exhibits similar reactivity but with different steric and electronic properties.

    3,5-Bis(pentafluoroethyl)-1-phenylpyrazole: This compound features pentafluoroethyl groups, offering a different balance of fluorine content and molecular size.

Uniqueness

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole is unique due to the presence of long-chain nonafluorobutyl groups, which provide enhanced stability and reactivity compared to shorter fluorinated substituents. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6F18N2/c18-10(19,12(22,23)14(26,27)16(30,31)32)8-6-9(37(36-8)7-4-2-1-3-5-7)11(20,21)13(24,25)15(28,29)17(33,34)35/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRHUMNHNNXHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6F18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174545
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-20-6
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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